molecular formula C12H21NO2 B14612779 Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)- CAS No. 59900-31-1

Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)-

Cat. No.: B14612779
CAS No.: 59900-31-1
M. Wt: 211.30 g/mol
InChI Key: JTGVLKUKUKDJTH-UHFFFAOYSA-N
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Description

Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)- is an organic compound with the molecular formula C12H21NO2. This compound is characterized by the presence of a cyclohexyl group and a 1-methyl-2-oxopropyl group attached to the nitrogen atom of the acetamide moiety. It is a member of the class of acetamides, which are derivatives of acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)- typically involves the reaction of cyclohexylamine with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with 1-methyl-2-oxopropyl chloride to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

On an industrial scale, the production of Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)- follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)- .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)- is unique due to the presence of both the cyclohexyl and 1-methyl-2-oxopropyl groups, which confer specific chemical and biological properties.

Properties

CAS No.

59900-31-1

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

N-cyclohexyl-N-(3-oxobutan-2-yl)acetamide

InChI

InChI=1S/C12H21NO2/c1-9(10(2)14)13(11(3)15)12-7-5-4-6-8-12/h9,12H,4-8H2,1-3H3

InChI Key

JTGVLKUKUKDJTH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)N(C1CCCCC1)C(=O)C

Origin of Product

United States

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